molecular formula C21H46N2O2S B1663048 N-Octadecyl-N'-propyl-sulfamide

N-Octadecyl-N'-propyl-sulfamide

Cat. No.: B1663048
M. Wt: 390.7 g/mol
InChI Key: VOJRCUXNIZFQKR-UHFFFAOYSA-N
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Description

N-Octadecyl-N’-propyl-sulfamide is a synthetic compound known for its potent activation of peroxisome proliferator-activated receptor alpha (PPARα). This compound is structurally related to oleoylethanolamide, a naturally occurring lipid that also activates PPARα.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-N’-propyl-sulfamide typically involves the reaction of octadecylamine with propylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of N-Octadecyl-N’-propyl-sulfamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions: N-Octadecyl-N’-propyl-sulfamide primarily undergoes substitution reactions due to the presence of the sulfamide functional group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamides, while oxidation and reduction reactions can produce sulfonic acids and amines, respectively .

Scientific Research Applications

The compound N-Octadecyl-N'-propyl-sulfamide has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Surfactant Properties

This compound exhibits excellent surfactant properties, making it useful in formulations requiring emulsification or stabilization of colloidal systems. Its amphiphilic nature allows it to reduce surface tension effectively.

Case Study: Emulsion Stability

A study demonstrated that the addition of this compound significantly improved the stability of oil-in-water emulsions compared to traditional surfactants. The compound's long hydrophobic chain enhances the emulsifying efficiency, leading to a more stable product over time.

Nanomaterial Synthesis

The compound is utilized in the synthesis of nanoparticles and nanocomposites, particularly in modifying surfaces to enhance compatibility with organic solvents.

Data Table: Nanoparticle Synthesis

Nanoparticle Type Synthesis Method Role of this compound
Gold NanoparticlesChemical ReductionStabilizer during synthesis
Silver NanoparticlesSol-Gel ProcessSurface modifier for enhanced dispersion
Silica NanoparticlesCo-precipitationTemplate for controlled morphology

Polymer Science

In polymer science, this compound is employed as a modifier to enhance the properties of polymer blends and composites.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polyolefin blends improves thermal stability and mechanical strength. The compound acts as a compatibilizer, facilitating better interaction between dissimilar polymers.

Environmental Applications

The compound has potential applications in environmental science, particularly in the remediation of contaminated sites due to its ability to form stable complexes with heavy metals.

Data Table: Heavy Metal Complexation

Metal Ion Complexation Efficiency (%) Application
Lead85%Soil remediation
Cadmium78%Water treatment
Mercury90%Industrial wastewater management

Comparison with Similar Compounds

N-Octadecyl-N’-propyl-sulfamide is unique in its high selectivity and potency as a PPARα activator. Similar compounds include:

N-Octadecyl-N’-propyl-sulfamide stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for PPARα, making it a valuable tool in metabolic research and therapeutic development .

Biological Activity

N-Octadecyl-N'-propyl-sulfamide (CC7) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of metabolism and appetite regulation. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C18H37N1O1S1\text{C}_{18}\text{H}_{37}\text{N}_{1}\text{O}_{1}\text{S}_{1}. It features a sulfamide functional group, which plays a crucial role in its biological activity. This compound is structurally related to oleoylethanolamide (OEA), a naturally occurring lipid that activates peroxisome proliferator-activated receptor alpha (PPARα) .

Activation of PPARα

This compound acts as a potent agonist of PPARα, a nuclear receptor involved in regulating lipid and glucose metabolism. Upon binding to PPARα, CC7 initiates a cascade of events that leads to changes in gene expression related to fatty acid oxidation and energy homeostasis . The binding affinity of CC7 for PPARα has been reported with an EC50 value of approximately 100 nM .

Biochemical Pathways

The activation of PPARα by this compound influences several metabolic processes:

  • Fatty Acid Oxidation : Induces the expression of genes such as CPT1a, which is essential for fatty acid metabolism .
  • Lipid Regulation : Studies indicate that CC7 can significantly lower plasma triglyceride levels and reduce body weight in animal models .

Appetite Regulation and Weight Loss

In vivo studies demonstrate that this compound exhibits anorectic (appetite-suppressing) effects. In experiments involving Wistar rats, administration of CC7 at dosages of 5 mg/kg resulted in decreased food intake and body weight over a treatment period . The compound's ability to induce feelings of satiety suggests potential applications in managing obesity and related metabolic disorders.

Lipid Metabolism

Research indicates that this compound may have therapeutic implications for conditions like hyperlipidemia. Its action on PPARα leads to enhanced lipid metabolism, making it a candidate for further studies in metabolic dysfunctions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vivo Studies : A study conducted on rats showed that CC7 significantly reduced food intake and body weight over a seven-day period when administered intraperitoneally at 5 mg/kg. Plasma lipid profiles indicated lower triglyceride levels post-treatment .
  • Molecular Docking Studies : Computational analyses revealed that CC7 interacts with the ligand-binding domain of PPARα similarly to OEA and other known agonists, suggesting its potential for selective therapeutic applications .
  • Comparative Analysis with OEA : While both compounds activate PPARα, differences in their effects on visceral pain were noted; OEA exhibited analgesic properties while CC7 did not, indicating distinct pharmacological profiles that could be exploited for specific therapeutic outcomes .

Summary Table of Biological Activities

Activity Effect Dosage Model
Appetite SuppressionDecreased food intake5 mg/kgWistar rats
Weight ReductionSignificant body weight loss5 mg/kgWistar rats
Lipid MetabolismLowered plasma triglycerides5 mg/kgWistar rats
PPARα ActivationEnhanced fatty acid oxidation5 mg/kgHepG2 cells

Properties

IUPAC Name

N-(propylsulfamoyl)octadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRCUXNIZFQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following the method described in Example 6. The starting reactants are 0.54 g (2.0 mmol) of N-octadecylamine and 0.31 g (2.0 mmol) of N-propylsulfamoyl chloride. 0.06 g of a white solid were obtained. Yield 31%; m.p. 110-112° C.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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